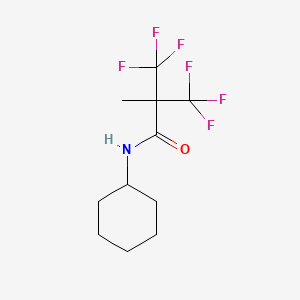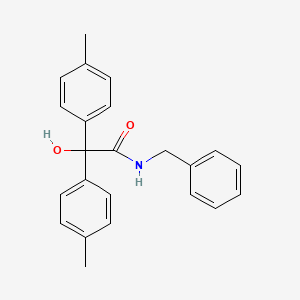![molecular formula C22H20ClN3O4S B5993047 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B5993047.png)
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonyl group, a chloroanilino moiety, and a hydroxyphenyl ethylideneamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzene with chlorosulfonic acid.
Synthesis of 3-chloroaniline: This involves the chlorination of aniline.
Coupling reaction: The benzenesulfonyl chloride is reacted with 3-chloroaniline to form N-(benzenesulfonyl)-3-chloroaniline.
Formation of the final compound: The N-(benzenesulfonyl)-3-chloroaniline is then reacted with 2-hydroxyacetophenone under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The use of continuous flow reactors and automated systems can also enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The chloroanilino moiety can participate in hydrogen bonding and hydrophobic interactions, while the hydroxyphenyl group can form additional hydrogen bonds. These interactions can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzenesulfonyl)acetamide
- N-(benzenesulfonyl)-3-chloroaniline
- N-(benzenesulfonyl)-2,5-dimethylaniline
Uniqueness
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzenesulfonyl group enhances its electrophilicity, while the chloroanilino and hydroxyphenyl groups provide additional sites for interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4S/c1-16(20-12-5-6-13-21(20)27)24-25-22(28)15-26(18-9-7-8-17(23)14-18)31(29,30)19-10-3-2-4-11-19/h2-14,27H,15H2,1H3,(H,25,28)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTULAPVFFRPIMN-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CN(C1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-methoxyethyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B5992984.png)
![N-(1,4-dioxan-2-ylmethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5992990.png)

![N-(3,4-difluorophenyl)-1-[[5-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl]piperidin-3-amine](/img/structure/B5993003.png)
![N-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]-6-(2-ethyl-3-oxopiperazin-1-yl)pyridine-3-carboxamide](/img/structure/B5993004.png)
![2-{[4-(4-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]carbonyl}phenoxy)-1-piperidinyl]methyl}pyridine](/img/structure/B5993006.png)
![4-[(E)-[(E)-(5-bromo-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B5993007.png)

![4-methoxy-N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)benzenesulfonamide](/img/structure/B5993022.png)
![2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile](/img/structure/B5993025.png)

![4-(4-methoxy-2,3-dimethylbenzyl)-3-{2-oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B5993038.png)
![N-(3-methylbenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5993044.png)
